molecular formula C9H5FN2 B1307191 5-fluoro-1H-indole-7-carbonitrile CAS No. 883500-80-9

5-fluoro-1H-indole-7-carbonitrile

Cat. No.: B1307191
CAS No.: 883500-80-9
M. Wt: 160.15 g/mol
InChI Key: JZPYATWYHRJOAJ-UHFFFAOYSA-N
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Description

5-fluoro-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The addition of a fluorine atom and a nitrile group to the indole structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.

Scientific Research Applications

5-fluoro-1H-indole-7-carbonitrile has numerous applications in scientific research, including:

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 5-fluoro-1h-indole-7-carbonitrile, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This suggests that this compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways, leading to downstream effects.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound may induce a range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

5-fluoro-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The interactions between this compound and these biomolecules often involve hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with specific cellular targets . These interactions can lead to the activation or inhibition of signaling pathways, resulting in changes in gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including this compound, have been shown to inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and regulation . Additionally, these compounds can modulate the expression of genes involved in various biological processes, contributing to their therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that indole derivatives can have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Exceeding this threshold may result in toxicity, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to participate in the metabolism of tryptophan, an essential amino acid, and its degradation products . These interactions can influence the overall metabolic balance within cells, contributing to the compound’s biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biological activity . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Indole derivatives have been shown to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization can impact the compound’s activity and function, as it interacts with different biomolecules within these compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Leimgruber-Batcho indole synthesis, which involves the reaction of an appropriate aniline derivative with a formylating agent, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of 5-fluoro-1H-indole-7-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield indole oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the indole core.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1H-indole-2-carbonitrile
  • 5-fluoro-1H-indole-3-carbonitrile
  • 5-fluoro-1H-indole-4-carbonitrile

Uniqueness

5-fluoro-1H-indole-7-carbonitrile is unique due to the specific position of the nitrile group on the indole ring, which can significantly influence its chemical properties and biological activities.

Properties

IUPAC Name

5-fluoro-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPYATWYHRJOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395174
Record name 5-fluoro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883500-80-9
Record name 5-fluoro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-5-fluoro-1H-indole (D131) (15 g) in DMF (150 mL) under N2 atmosphere were added Zn(CN)2 (24.0 g) and then Pd(PPh3)4 (15.8 g), the reaction mixture was heated to 120° C. and stirred overnight. After cooling, DCM (300 mL) was added to the resulting mixture which was filtered and the filtrate was concentrated. The crude product was purified by column chromatography to afford 7 g (64% yield) of 5-fluoro-1H-indole-7-carbonitrile (D132) as a white solid. δH (CDCl3, 400 MHz): 6.51 (1H, t), 7.20 (1H, dd), 7.30 (1H, t), 7.52 (1H, dd), 8.82 (1H, br s).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
24 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
catalyst
Reaction Step Three

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